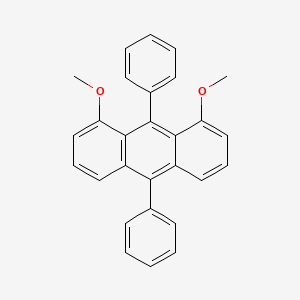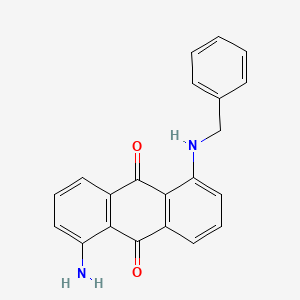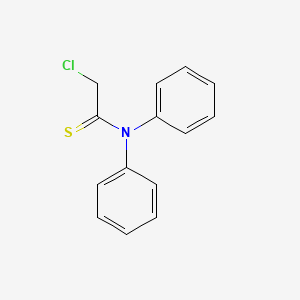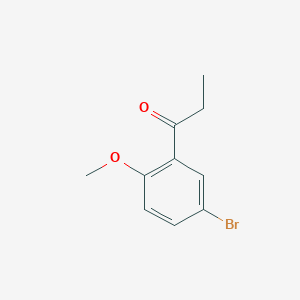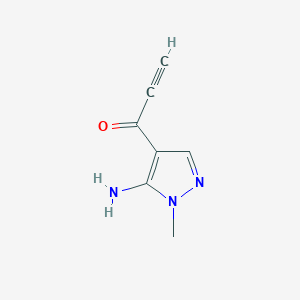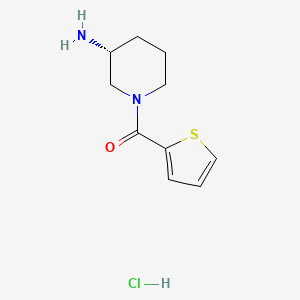
(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a compound that features a piperidine ring substituted with an amino group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperidine and thiophene derivatives with biological targets.
Material Science: It may be used in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may modulate enzyme activity or protein-protein interactions. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Aminopiperidine: A simpler analog without the thiophene ring.
Thiophene-2-carboxylic acid: A compound with a thiophene ring and a carboxylic acid group.
Piperidine: The parent compound of the piperidine ring.
Uniqueness
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H15ClN2OS |
|---|---|
Molekulargewicht |
246.76 g/mol |
IUPAC-Name |
[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
HRGTXWXHHAUNKE-DDWIOCJRSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N.Cl |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
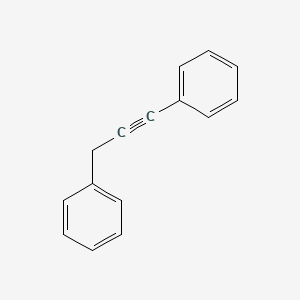
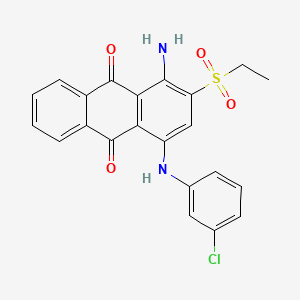
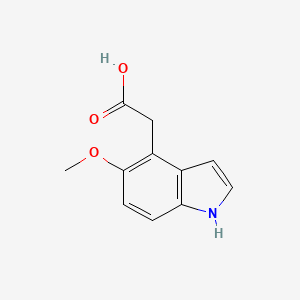

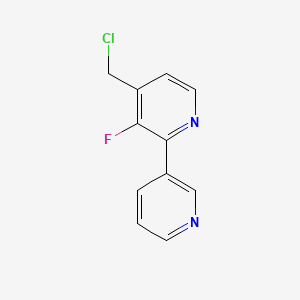
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
